4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Brand Name: Vulcanchem
CAS No.: 1211025-52-3
VCID: VC8218541
InChI: InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)
SMILES: C1(=NON=C1N)C(=NO)N
Molecular Formula: C3H5N5O2
Molecular Weight: 143.10 g/mol

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

CAS No.: 1211025-52-3

Cat. No.: VC8218541

Molecular Formula: C3H5N5O2

Molecular Weight: 143.10 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide - 1211025-52-3

Specification

CAS No. 1211025-52-3
Molecular Formula C3H5N5O2
Molecular Weight 143.10 g/mol
IUPAC Name 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Standard InChI InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)
Standard InChI Key DNFUTAVRGAVUKE-UHFFFAOYSA-N
Isomeric SMILES C1(=NON=C1N)/C(=N\O)/N
SMILES C1(=NON=C1N)C(=NO)N
Canonical SMILES C1(=NON=C1N)C(=NO)N

Introduction

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The synthesis of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves multi-step routes optimized for yield and purity. A prominent method begins with malononitrile, which undergoes hydroxylamine-mediated cyclization to form hydroxyamidine intermediates . Subsequent diazotization with sodium nitrite under acidic conditions yields the hydroximoyl chloride derivative, which is coupled with aromatic amines to produce the final compound . For example, coupling with 3-chloro-4-fluoroaniline in ethanol at 60°C achieves an 88% yield of the target molecule .

Key Reaction Parameters:

StepReagents/ConditionsYield (%)
Hydroxyamidine formationHydroxylamine, HCl, NaNO₂91
DiazotizationHCl, NaNO₂, 0°C to RT57
Coupling3-chloro-4-fluoroaniline, NaHCO₃88

Industrial-scale production remains less documented, but continuous flow reactors and optimized dehydrating agents (e.g., POCl₃) are proposed for scalability.

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography reveals a planar oxadiazole ring with bond lengths and angles consistent with aromatic heterocycles. The asymmetric unit contains three independent molecules, each participating in extensive hydrogen-bonding networks involving N–H⋯N, N–H⋯O, and O–H⋯O interactions. These interactions stabilize the crystal lattice and influence solubility and reactivity.

Functional Group Contributions

  • Amino (-NH₂): Enhances nucleophilicity, enabling reactions with electrophiles.

  • Hydroxy (-OH): Participates in hydrogen bonding and acid-base reactions.

  • Carboximidamide (-C(=NH)NH₂): Offers sites for coordination and further functionalization .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

The compound undergoes oxidation with hydrogen peroxide (H₂O₂) to form nitro derivatives, while sodium borohydride (NaBH₄) selectively reduces the imine group. Such transformations are critical for modifying bioactivity.

Coupling Reactions

The hydroximoyl chloride intermediate reacts with aryl amines to form substituted carboximidamides, a step leveraged in synthesizing IDO1 inhibitors like IDO5L .

Representative Derivatives:

DerivativeTarget ApplicationKey Modification
IDO5LIDO1 inhibition3-chloro-4-fluoroaniline
[¹⁸F]IDO5LPET imagingRadiolabeled fluorine

Biological and Pharmacological Activities

Antimicrobial and Antiviral Properties

Preliminary studies suggest broad-spectrum antimicrobial activity, though specific MIC values remain undisclosed. The oxadiazole core’s electron-deficient nature may disrupt microbial enzyme systems.

IDO1 Inhibition

IDO5L, a derivative, exhibits low nanomolar IC₅₀ against IDO1, an enzyme implicated in immune evasion by cancer cells . This activity positions 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide as a scaffold for oncology therapeutics.

Radiopharmaceutical Applications

PET Probe Development

Radiolabeling with fluorine-18 ([¹⁸F]) produces [¹⁸F]IDO5L, a PET tracer for imaging IDO1 expression in tumors . Optimized radiosynthesis achieves a decay-corrected radiochemical yield of 18.2 ± 2.1% and specific radioactivity of 11–15 GBq/µmol .

Radiochemical Data:

ParameterValue
Radiochemical purity>98%
Synthesis time~90 minutes
Specific radioactivity11–15 GBq/µmol

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